5-Bromo-8-(bromomethyl)quinoxaline
Overview
Description
5-Bromo-8-(bromomethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two bromine atoms attached to the quinoxaline ring, specifically at the 5 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(bromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of 5-bromoquinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group at the 8-position . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and alternative brominating agents to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(bromomethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline-2,3-diones and other oxidized derivatives.
Coupling Reactions: Biaryl and heteroaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-8-(bromomethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Materials Science: Employed in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(bromomethyl)quinoxaline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoquinoxaline
- 8-Bromoquinoxaline
- 5,8-Dibromoquinoxaline
Uniqueness
5-Bromo-8-(bromomethyl)quinoxaline is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate for the synthesis of a wide range of derivatives with varied biological and material properties .
Properties
IUPAC Name |
5-bromo-8-(bromomethyl)quinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVJANLXUOGWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CBr)N=CC=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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